3-Ethyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes an ethyl group at the third position, a hydroxyethyl group at the seventh position, and a naphthyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of a suitable naphthyridine precursor.
Alkylation: The precursor undergoes alkylation with ethyl bromide to introduce the ethyl group at the third position.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxyethyl group at the seventh position.
Cyclization: Finally, the compound undergoes cyclization under acidic or basic conditions to form the naphthyridinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The naphthyridinone core can be reduced to form a dihydro derivative.
Substitution: The ethyl and hydroxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthyridinones.
Scientific Research Applications
3-Ethyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one has found applications in several scientific research areas:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound is explored for its use in organic electronics and as a building block for functional materials.
Biological Studies: It serves as a probe for studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-Ethyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity. The naphthyridinone core can participate in π-π stacking interactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-1,5-naphthyridin-2(1H)-one: Lacks the hydroxyethyl group, resulting in different chemical properties and biological activity.
7-(1-Hydroxyethyl)-1,5-naphthyridin-2(1H)-one: Lacks the ethyl group, affecting its reactivity and applications.
3-Methyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one: Substitution of the ethyl group with a methyl group alters its steric and electronic properties.
Uniqueness
3-Ethyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one is unique due to the presence of both ethyl and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-ethyl-7-(1-hydroxyethyl)-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-3-8-4-10-11(14-12(8)16)5-9(6-13-10)7(2)15/h4-7,15H,3H2,1-2H3,(H,14,16) |
InChI Key |
RDLDRYKCQKPNQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C(C=N2)C(C)O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.